molecular formula C24H26N4O8S B2987059 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1216544-97-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2987059
CAS RN: 1216544-97-6
M. Wt: 530.55
InChI Key: HTWBKQQPUBFIEZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C24H26N4O8S and its molecular weight is 530.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel heterocyclic compounds derived from visnagenone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were synthesized for their potential analgesic and anti-inflammatory activities. These compounds have shown to be effective cyclooxygenase inhibitors with significant COX-2 selectivity and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Therapeutic Potential

  • A novel series of compounds were designed and synthesized, showcasing potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Among these, certain compounds exhibited the ability to induce cell apoptosis and cause G1-phase arrest in the cell division cycle, highlighting their antitumor potential (Wu et al., 2017).
  • The development of bicyclic azole carboxamide derivatives as histamine H4 receptor antagonists was reported for the treatment of diseases like asthma and allergic rhinitis, indicating a broad scope in therapeutic applications targeting allergic responses and inflammation (Expert Opinion on Therapeutic Patents, 2004).
  • Piperazine-based heterocycles have been investigated for their in vitro biological efficacy against bacterial, fungal infections, and Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antimicrobial agents with moderate to good bioefficacies (Chhatriwala et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S.C2H2O4/c27-21(23-11-16-3-4-19-20(10-16)30-15-29-19)12-25-5-7-26(8-6-25)13-22-24-17(14-31-22)18-2-1-9-28-18;3-1(4)2(5)6/h1-4,9-10,14H,5-8,11-13,15H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBKQQPUBFIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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